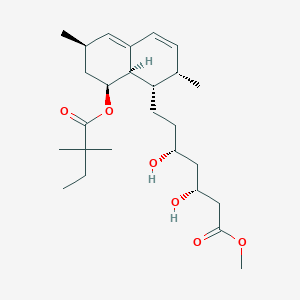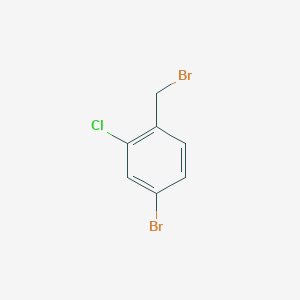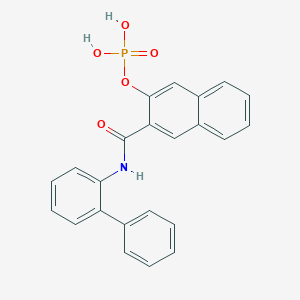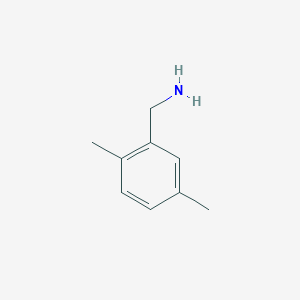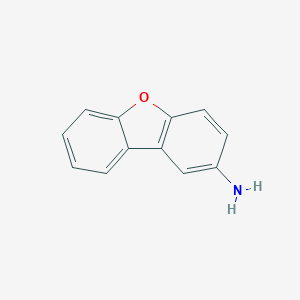![molecular formula C16H18F2O4 B130814 Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate CAS No. 159276-62-7](/img/structure/B130814.png)
Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate is a chemical compound used in scientific research. It has diverse applications, including drug discovery, organic synthesis, and material science. The molecular formula is C16H18F2O4 .
Molecular Structure Analysis
The molecular structure of Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate is complex, with a molecular formula of C16H18F2O4 . The average mass is 312.309 Da, and the monoisotopic mass is 312.117310 Da .Aplicaciones Científicas De Investigación
Synthesis and Chemistry
Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate has been explored in various synthetic processes and chemical reactions. For instance:
Synthesis of Antifungal Compounds : Chen et al. (2015) developed a concise process for synthesizing 1,3-diacetoxy-2-[2′-(2″,4″-difluorophenyl)prop-2′-en-1′-yl]propane, an intermediate for Posaconazole, an antifungal drug. The process involved C-alkylation of diethyl malonate with 2,3-dichloropropene, followed by reduction and acylation steps (Chen, Huang, Zhao, & Li, 2015).
Hydrolysis Challenges : Taydakov and Kiskin (2020) conducted a study on the hydrolysis of diethyl 2-(perfluorophenyl)malonate, closely related to diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate. They discovered that hydrolysis did not yield the expected 2-(perfluorophenyl)malonic acid, suggesting complexities in manipulating such compounds (Taydakov & Kiskin, 2020).
One-Pot Synthesis Techniques : Aly et al. (2018) demonstrated the efficient one-pot synthesis of 2,3-bis-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)succinates using diethyl malonate and aromatic amines. This study highlights the versatility of diethyl malonate in facilitating complex organic reactions (Aly et al., 2018).
Application in Drug Development
Diethyl malonate derivatives have been instrumental in developing intermediates for various drugs:
- Small Molecule Anticancer Drugs : Xiong et al. (2018) explored the synthesis of diethyl 2-(2-chloronicotinoyl)malonate, a nitrogen-containing carboxylic acid. It serves as an important intermediate in small molecule anticancer drugs, demonstrating the potential of diethyl malonate derivatives in cancer treatment (Xiong et al., 2018).
Propiedades
Número CAS |
159276-62-7 |
|---|---|
Nombre del producto |
Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate |
Fórmula molecular |
C16H18F2O4 |
Peso molecular |
312.31 g/mol |
Nombre IUPAC |
diethyl 2-[2-(2,4-difluorophenyl)prop-2-enyl]propanedioate |
InChI |
InChI=1S/C16H18F2O4/c1-4-21-15(19)13(16(20)22-5-2)8-10(3)12-7-6-11(17)9-14(12)18/h6-7,9,13H,3-5,8H2,1-2H3 |
Clave InChI |
ICXSWEPRNMGYGO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC(=C)C1=C(C=C(C=C1)F)F)C(=O)OCC |
SMILES canónico |
CCOC(=O)C(CC(=C)C1=C(C=C(C=C1)F)F)C(=O)OCC |
Otros números CAS |
159276-62-7 |
Sinónimos |
2-[2-(2,4-Difluorophenyl)-2-propen-1-yl]propanedioic Acid 1,3-Diethyl Ester; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



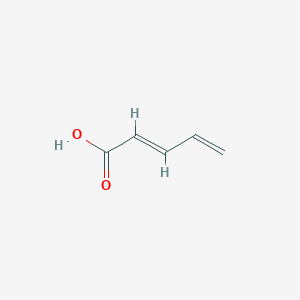
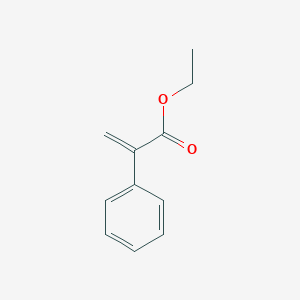
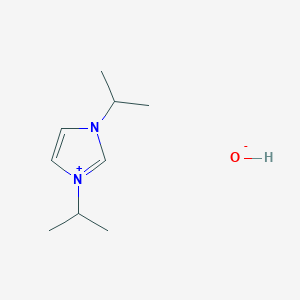
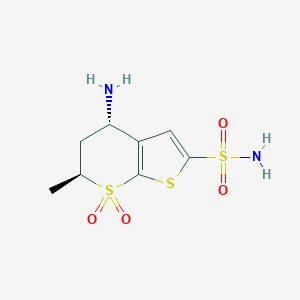
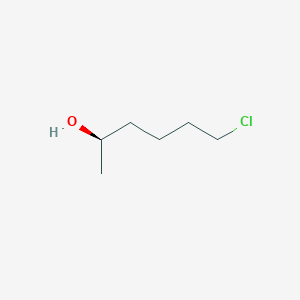
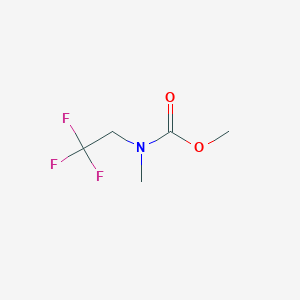
![4-{[Tert-butyl(dimethyl)silyl]oxy}-2-nitroaniline](/img/structure/B130754.png)
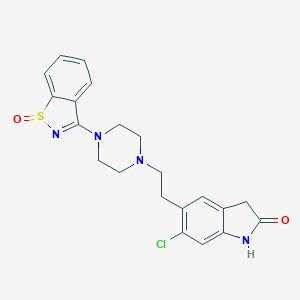
![N,N'-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide](/img/structure/B130757.png)
